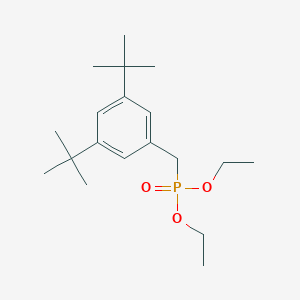
Diethyl 3,5-Di-tert-butylbenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,5-Di-tert-butylbenzylphosphonate is a chemical compound with the molecular formula C19H33O4P. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of diethyl phosphonate and tert-butyl groups attached to a benzyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-Di-tert-butylbenzylphosphonate typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,5-Di-tert-butylbenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted benzyl phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Diethyl 3,5-Di-tert-butylbenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used as an additive in polymers to enhance their thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of Diethyl 3,5-Di-tert-butylbenzylphosphonate involves its interaction with molecular targets such as enzymes and free radicals. The compound’s phosphonate group can chelate metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to scavenge free radicals, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate
- Diethyl 3,5-Di-tert-butylphenylphosphonate
- Diethyl 3,5-Di-tert-butylbenzylphosphine oxide
Uniqueness
Diethyl 3,5-Di-tert-butylbenzylphosphonate is unique due to its specific combination of diethyl phosphonate and tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Propriétés
Formule moléculaire |
C19H33O3P |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C19H33O3P/c1-9-21-23(20,22-10-2)14-15-11-16(18(3,4)5)13-17(12-15)19(6,7)8/h11-13H,9-10,14H2,1-8H3 |
Clé InChI |
ARRJQPBUVRVNBN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)
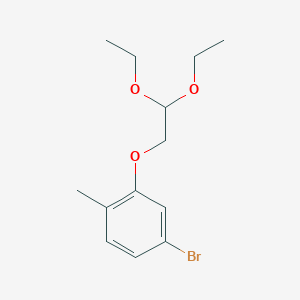
![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)
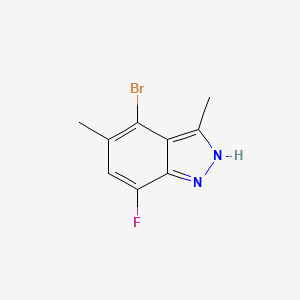
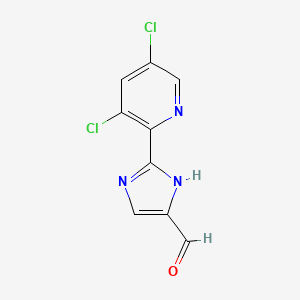
![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)
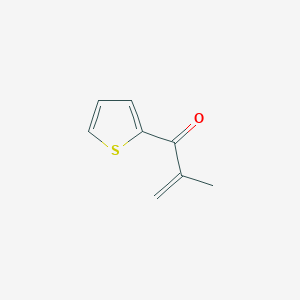
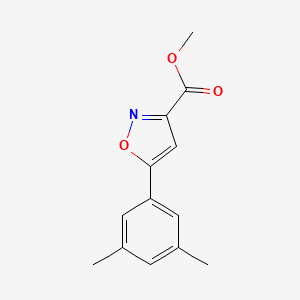

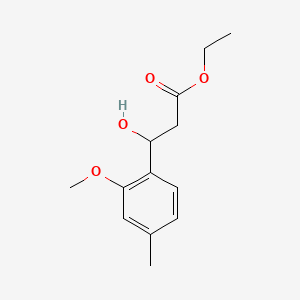
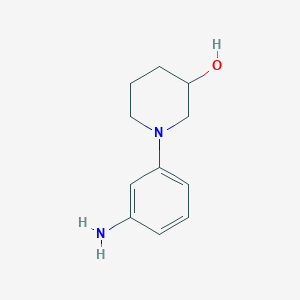
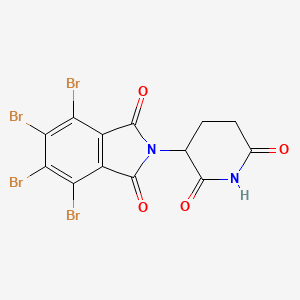
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
